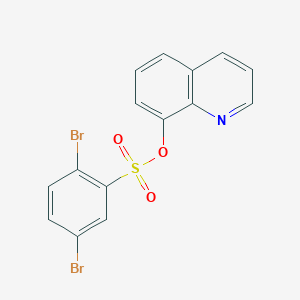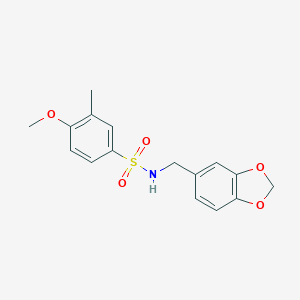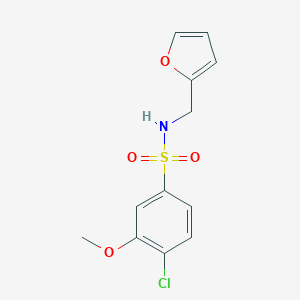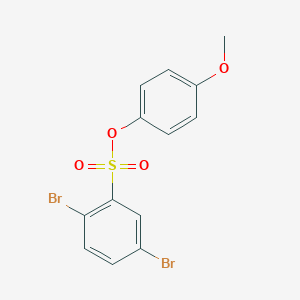![molecular formula C20H17N3O5 B417325 N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide CAS No. 335421-05-1](/img/structure/B417325.png)
N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide, commonly known as MNK1/2 inhibitor, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential application in cancer treatment. MNK1/2 inhibitor is a potent inhibitor of MAPK-interacting kinase 1 and 2 (MNK1/2), which are key regulators of the eukaryotic translation initiation factor 4E (eIF4E) pathway. Inhibition of this pathway has been shown to have anti-tumor effects, making MNK1/2 inhibitor a promising candidate for cancer therapy.
Mécanisme D'action
MNK1/2 inhibitor exerts its anti-tumor effects by inhibiting the N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide pathway, which is a key regulator of protein synthesis. The this compound pathway is often overactivated in cancer cells, leading to increased protein synthesis and cell proliferation. MNK1/2 inhibitor inhibits this pathway by blocking the phosphorylation of this compound, which is required for its activation.
Biochemical and Physiological Effects:
MNK1/2 inhibitor has been shown to have several biochemical and physiological effects. It inhibits the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. In addition, MNK1/2 inhibitor has been shown to reduce the expression of various oncogenes and pro-inflammatory cytokines, which are often upregulated in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
MNK1/2 inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of MNK1/2, making it a valuable tool for studying the N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide pathway. In addition, MNK1/2 inhibitor has been shown to have low toxicity in normal cells, making it a safe candidate for in vivo studies.
However, MNK1/2 inhibitor also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, MNK1/2 inhibitor has a short half-life in vivo, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of MNK1/2 inhibitor. One direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is to investigate its potential application in combination therapy with other anti-cancer agents. In addition, MNK1/2 inhibitor can be studied for its potential application in other diseases, such as inflammation and neurodegenerative disorders.
In conclusion, MNK1/2 inhibitor is a promising candidate for cancer therapy due to its potent inhibition of the N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide pathway. Its extensive scientific research application has shown its potential as a valuable tool for studying the this compound pathway and its anti-tumor effects. However, further research is needed to optimize its pharmacokinetic properties and investigate its potential application in other diseases.
Méthodes De Synthèse
The synthesis of MNK1/2 inhibitor involves a multi-step process that includes the condensation of 4-methylphenylhydrazine and 3-nitrobenzoyl chloride to form the intermediate 4-methylphenylhydrazine-3-nitrobenzoate. The intermediate is then reacted with furan-2-carboxylic acid to obtain the final product, MNK1/2 inhibitor.
Applications De Recherche Scientifique
MNK1/2 inhibitor has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In addition, MNK1/2 inhibitor has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-[2-(4-methylphenyl)-1-(3-nitroanilino)-2-oxoethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-13-7-9-14(10-8-13)18(24)19(22-20(25)17-6-3-11-28-17)21-15-4-2-5-16(12-15)23(26)27/h2-12,19,21H,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIVQDYINCEWIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]propanenitrile](/img/structure/B417242.png)
![N-[(2,6-dimethylmorpholin-4-yl)carbonothioyl]thiophene-2-carboxamide](/img/structure/B417244.png)




![N-[(2-benzoylhydrazino)carbothioyl]hexanamide](/img/structure/B417256.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 1-benzofuran-2-carboxylate](/img/structure/B417257.png)
![3-chloro-N-[(2-propionylhydrazino)carbothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B417260.png)
![N-[(2-{4-nitrobenzoyl}hydrazino)carbothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B417261.png)
![N-[(2-{3-nitrobenzoyl}hydrazino)carbothioyl]hexanamide](/img/structure/B417262.png)
![2-Methyl-5-(3-nitro-benzenesulfonylamino)-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B417263.png)
![4-[(5-imino-2-methyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B417264.png)
![2-[4-methoxy(methylsulfonyl)anilino]-N-(3-methoxypropyl)acetamide](/img/structure/B417265.png)